(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid
CAS No.:
Cat. No.: VC13618299
Molecular Formula: C35H34N2O7
Molecular Weight: 594.7 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid -](/images/structure/VC13618299.png)
Specification
Molecular Formula | C35H34N2O7 |
---|---|
Molecular Weight | 594.7 g/mol |
IUPAC Name | (2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m0/s1 |
Standard InChI Key | MCSROWNTJGSXEB-HKBQPEDESA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a stereospecific (2S) configuration at the alpha-carbon, ensuring compatibility with natural L-amino acid sequences in peptide chains . Its core structure includes:
-
Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amine, removable under basic conditions (e.g., piperidine) .
-
Dmb group: A bis(4-methoxyphenyl)methyl unit shielding the side-chain amine, stable during standard solid-phase peptide synthesis (SPPS) and cleavable via acidic treatment (e.g., trifluoroacetic acid) .
-
Carbamoylbutanoic acid backbone: Provides a carboxylic acid terminus for peptide bond formation and a carbamoyl group for hydrogen bonding interactions.
The molecular geometry optimizes steric protection while maintaining solubility in organic solvents like dimethylformamide (DMF), a trait attributed to the electron-donating methoxy groups .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous Fmoc-protected amino acids exhibit characteristic Fourier-transform infrared (FTIR) peaks at 1700–1750 cm (carbonyl stretch) and 3300–3500 cm (N-H stretch). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and methoxyphenyl groups (δ 3.8 ppm) .
Synthesis Methods
Stepwise Laboratory Synthesis
The synthesis involves sequential protection of glutamine derivatives:
-
Fmoc Introduction: Treatment with Fmoc chloride () in the presence of sodium carbonate () at 0–5°C yields the α-amine-protected intermediate.
-
Dmb Protection: Reaction with 4,4’-dimethoxybenzhydryl chloride () in anhydrous dichloromethane (DCM) and triethylamine () installs the side-chain protective group .
-
Carboxyl Activation: The free carboxylic acid is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for subsequent coupling .
Key Reaction Conditions:
Industrial-Scale Production
Pharmaceutical manufacturers employ automated peptide synthesizers to scale production. A representative protocol includes:
-
Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction times.
-
In-Line Analytics: High-performance liquid chromatography (HPLC) monitors intermediate purity (>97%) .
-
Cost Optimization: Bulk purchasing of Fmoc chloride and Dmb chloride reduces raw material expenses by ~30% .
Applications in Peptide Synthesis
SPPS Compatibility
The compound’s orthogonal protection strategy aligns with Fmoc/t-Bu SPPS methodologies:
-
Deprotection Kinetics: Piperidine (20% v/v in DMF) removes Fmoc in 10–15 minutes, while the Dmb group remains intact under these conditions .
-
Coupling Efficiency: Achieves >95% coupling yields when paired with HBTU () and -diisopropylethylamine (DIPEA).
Case Study: Antimicrobial Peptide Synthesis
In a 2024 study, researchers incorporated this compound into the synthesis of β-defensin analogs. The Dmb group prevented undesired side-chain interactions during chain elongation, resulting in a 40% increase in final product purity compared to Boc-based strategies .
Stability and Solubility Profile
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature () of 215°C, outperforming Fmoc-Glu(OtBu)-OH () due to the Dmb group’s aromatic stabilization .
Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
DMF | 120 |
DCM | 85 |
Acetonitrile | 15 |
Methoxyphenyl groups enhance solubility in polar aprotic solvents, facilitating handling in SPPS workflows .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume